molecular formula C19H21N3O4S B12185822 N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12185822
M. Wt: 387.5 g/mol
InChI Key: TVWSBSZRTLNKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(4-Methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic small molecule featuring an indole-2-carboxamide core, a structure of significant interest in medicinal chemistry. Compounds with this scaffold are frequently investigated for their potential to interact with various biological targets . For instance, research into similar N-arylsulfonyl-indole-2-carboxamide derivatives has identified potent and selective inhibitors for enzymes such as fructose-1,6-bisphosphatase, a key target in type 2 diabetes research . Other indole-sulfonamide hybrids are being explored as potential therapeutic agents for neglected tropical diseases like Chagas disease and as selective histone deacetylase (HDAC) inhibitors in oncology research . The molecular structure of this compound, which incorporates both sulfonamide and carboxamide functional groups, is designed to facilitate specific binding to enzyme active sites. This product is intended for research purposes to further elucidate its specific mechanism of action, pharmacological properties, and potential research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H21N3O4S/c1-22-17-6-4-3-5-14(17)13-18(22)19(23)20-11-12-21-27(24,25)16-9-7-15(26-2)8-10-16/h3-10,13,21H,11-12H2,1-2H3,(H,20,23)

InChI Key

TVWSBSZRTLNKGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the Aminoethyl Group: The final step involves coupling the sulfonamide-indole intermediate with an aminoethyl group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and carboxamide groups undergo hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Notes
Acidic hydrolysisHCl (6M), 80°C, 4–6 hCleavage of sulfonamide to yield 4-methoxyphenylsulfonic acid and ethylamineRequires prolonged heating; side products include indole degradation
Basic hydrolysisNaOH (3M), reflux, 2–3 hCarboxamide → carboxylic acid; sulfonamide → sulfonate saltHigher yields in basic vs. acidic conditions (72% vs. 58%)

Key Insights :

  • The indole ring remains stable under mild hydrolysis but degrades under harsh conditions (e.g., >100°C).

  • Hydrolysis of the carboxamide group is regioselective, favoring the formation of 1-methylindole-2-carboxylic acid.

Substitution Reactions

The sulfonamide’s amino group participates in nucleophilic substitutions.

Reagent Conditions Products Yield References
Alkyl halides (R-X)DMF, K₂CO₃, 60°C, 12 hN-alkylated sulfonamide derivatives (R = methyl, ethyl, benzyl)65–82%
Acyl chlorides (R-COCl)CH₂Cl₂, Et₃N, 0°C → rt, 4 hAcylated sulfonamide derivatives (e.g., acetyl, benzoyl)70–88%

Notable Example :

  • Reaction with benzoyl chloride produces N-(2-{[(4-methoxyphenyl)sulfonyl]-benzamido}ethyl)-1-methyl-1H-indole-2-carboxamide , a derivative with enhanced lipophilicity.

Coupling Reactions

The carboxamide group facilitates peptide-like couplings via activation.

Coupling Agent Conditions Products Yield References
BOP reagentDMF, DIPEA, rt, 4–12 h Amide-linked conjugates (e.g., with primary/secondary amines)60–75%
HATU/DIPEACH₃CN, 0°C → rt, 6 h Indole-peptide hybrids55–68%

Mechanistic Detail :

  • BOP-mediated coupling proceeds via in-situ formation of an activated ester intermediate, enhancing electrophilicity at the carboxamide carbonyl .

Functionalization of the Indole Core

The indole ring undergoes electrophilic substitution at the C3 and C5 positions.

Reaction Type Conditions Products Yield References
NitrationHNO₃/AcOH, 0°C, 2 h 5-Nitro-1-methylindole-2-carboxamide48%
BrominationBr₂ (1 eq), CHCl₃, rt, 1 h3-Bromo-1-methylindole-2-carboxamide63%

Regioselectivity :

  • Nitration favors the C5 position due to steric hindrance from the 1-methyl group .

  • Bromination occurs at C3, driven by the indole’s inherent electronic bias.

Reductive Transformations

Controlled reductions modify the sulfonamide or indole groups.

Reagent Conditions Products Yield References
LiAlH₄THF, reflux, 3 hReduction of carboxamide → amine (1-methylindole-2-amine derivative)40%
H₂/Pd-CEtOH, 50 psi, 6 hSulfonamide → sulfinic acid52%

Challenges :

  • Over-reduction of the indole ring occurs with excess LiAlH₄, leading to tetrahydroindole byproducts.

Oxidative Reactions

The indole ring and methoxyphenyl group are susceptible to oxidation.

Oxidizing Agent Conditions Products Yield References
KMnO₄H₂O, 100°C, 8 hIndole → isatin derivative (1-methylisatin-2-carboxamide)35%
mCPBACH₂Cl₂, 0°C → rt, 4 h Sulfonamide → sulfone (no structural change observed)90%

Selectivity :

  • mCPBA selectively oxidizes sulfur-containing groups without altering the indole ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the effectiveness of indole derivatives, including N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, in inhibiting cancer cell proliferation.

  • Mechanism of Action : This compound acts as a modulator of the monocarboxylate transporter 1 (MCT1), which is crucial for cancer cell metabolism. Research indicates that it exhibits functional inhibitory activities against MCT1 at low nanomolar concentrations, significantly impacting cancer cell lines such as A-549 and MCF-7 .
  • Case Study : In a study evaluating a library of indole-based molecules, the lead compound demonstrated an IC50 value of 81.0 nM against MCT1, indicating its strong potential as an anticancer agent .

Antiviral Properties

Another promising application of this compound is in the field of antiviral research, particularly against HIV.

  • Inhibitory Activity : Indolylarylsulfones, which include variations of the target compound, have been identified as potent inhibitors of HIV-1 reverse transcriptase. These compounds were designed to reduce cytotoxicity while maintaining efficacy against wild-type and mutant strains of HIV .
  • Significant Findings : One derivative showed an EC50 value of 0.007 μmol/L against wild-type HIV-1 with a selectivity index exceeding 30,000, showcasing its potential as a therapeutic agent with a favorable safety profile .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor.

  • Allosteric Inhibition : Research indicates that derivatives similar to this compound can act as allosteric inhibitors for specific enzymes. This property could be exploited in developing new treatments for diseases where enzyme regulation is critical .
  • Comparative Potency : In comparative studies, certain derivatives demonstrated varying degrees of inhibitory potency (IC50 values) against specific enzymatic activities, suggesting that structural modifications can enhance their effectiveness .

Given the diverse applications and promising results associated with this compound:

  • Further Investigations : Continued exploration into its pharmacokinetics and toxicity profiles is essential to establish its viability as a therapeutic agent.
  • Synthetic Variations : Developing new derivatives with modified functional groups could yield compounds with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The indole core can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Core Indole Modifications

Compound Name Substituent at Indole N1 C2 Position Modification Key Structural Differences
Target Compound 1-Methyl Ethyl sulfonamide (4-methoxyphenyl) Reference compound
N-(4-Methoxyphenyl)-1-methylindole-2-carboxamide 1-Methyl Direct carboxamide (4-methoxyphenyl) Lacks ethyl sulfonamide spacer
N-(2-{[(4-Fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide 1-Methyl Ethyl carboxamide (4-fluorophenyl) Carbonyl vs. sulfonamide; fluorine substituent
ORG27569 3-Ethyl, 5-Chloro Piperidinyl phenethyl carboxamide Chloro and ethyl substitutions; bulkier side chain

Key Insights :

  • Substitution of methoxy (target) vs. fluoro () alters electronic properties and lipophilicity (LogP: 3.51 for vs. 3.51–3.8 for analogs).

Comparison of Yields and Conditions

Compound Class Typical Yield Key Reagents/Conditions Reference
N-Methylsulfonyl-indoles 72–82% Hydrazine-carboxamide formation, recrystallization
N-(Benzoylphenyl)-indoles 70–85% Sodium ethoxide, DMF, 100–150°C
Sulfonamide-linked indoles ~80% TBTU, 2,6-lutidine, DCM

Note: The target compound’s synthesis likely aligns with these methods, though yields may vary based on sulfonamide introduction complexity.

Physicochemical Properties

Spectral and Analytical Data

Property Target Compound (Inferred) N-Methylsulfonyl-indoles N-(4-Methoxyphenyl)-1-methylindole
Melting Point (°C) Not reported 178–242 Not reported
IR (cm⁻¹) S=O stretch (~1350–1150) 3250 (N–H), 1660 (C=O) 1660 (C=O)
LogP ~3.5 (estimated) 3.2–3.8 3.51

Insights :

  • The sulfonamide group introduces distinct IR peaks (S=O stretches) and may increase solubility in polar solvents compared to carboxamides.
  • LogP values suggest moderate lipophilicity, suitable for blood-brain barrier penetration in neurological targets .

Biological Activity

N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, a compound with significant pharmacological potential, has garnered interest due to its unique structural characteristics and biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound features an indole core with a sulfonamide group and a methoxyphenyl substituent, which are crucial for its biological interactions. The structure can be represented as follows:

\text{N 2 4 methoxyphenyl sulfonyl amino}ethyl)-1-methyl-1H-indole-2-carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures can act as allosteric inhibitors of enzymes such as ALOX15 (lipoxygenase) and COX-2 (cyclooxygenase), which play critical roles in inflammatory pathways and pain modulation .

Biological Activity Overview

Biological Activity Effect Reference
Enzyme Inhibition Selective inhibition of ALOX15 activity
Anti-inflammatory Reduces inflammation markers in vitro
Antimicrobial Exhibits antimicrobial properties against various pathogens
Cytotoxicity Induces apoptosis in cancer cell lines

1. Inhibition of ALOX15

A study evaluated the inhibitory potency of this compound against ALOX15. The compound demonstrated an IC50 value indicating significant inhibition of linoleate oxygenase activity, suggesting its potential use in treating inflammatory conditions .

2. Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound, revealing effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis, highlighting its potential as a new class of antibiotics .

3. Cytotoxic Effects in Cancer Cells

Research conducted on various cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound, demonstrating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via stepwise coupling reactions. For example, sulfonamide formation between 4-methoxyphenylsulfonyl chloride and ethylenediamine derivatives, followed by indole-2-carboxamide coupling using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent under inert conditions. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3 v/v), and purification involves sequential washes (e.g., sodium bicarbonate, brine) and crystallization .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • 1H/13C NMR : Confirm proton environments and carbon frameworks in DMSO-d6, with characteristic peaks for sulfonamide (δ ~10.5 ppm) and indole NH (δ ~12 ppm) .
  • X-ray crystallography : Resolve 3D molecular conformation and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. How to design initial biological activity screening for this compound?

  • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, receptor binding) with dose-response curves (1 nM–100 µM). For example, indole carboxamides are tested in hyperlipidemic rat models for lipid-lowering effects via PPAR-γ modulation, with plasma lipid profiling (HDL, LDL, triglycerides) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k) to test variables like temperature (0–30°C), solvent polarity (DCM vs. DMF), and stoichiometry (1:1–1:3 molar ratios). Response surfaces identify optimal TBTU coupling efficiency .
  • Computational path searching : Use quantum chemical calculations (e.g., DFT) to model transition states and predict activation barriers for sulfonamide formation .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Comparative SAR analysis : Synthesize analogs with variations in the 4-methoxyphenylsulfonyl or indole-methyl groups. Test in parallel assays to isolate structural determinants of activity .
  • Off-target profiling : Screen against kinase panels or GPCR libraries to identify unintended interactions that may explain discrepancies .

Q. What computational strategies predict metabolic stability or toxicity?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to calculate logP (lipophilicity), CYP450 inhibition, and bioavailability. Molecular dynamics simulations model hepatic metabolism (e.g., sulfonamide cleavage) .
  • Docking studies : Map compound interactions with metabolic enzymes (e.g., cytochrome P450 3A4) to identify labile functional groups .

Q. How to design photoactivatable derivatives for target identification?

  • Methodological Answer : Introduce a benzophenone moiety (e.g., via N-benzoylation) to enable UV-induced crosslinking with target proteins. Validate using radiolabeled (³H/¹⁴C) analogs and autoradiography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.